Synthesis and Characterization of 2',2'-Difluoro-2'-deoxyuridine: A Technical Guide
Synthesis and Characterization of 2',2'-Difluoro-2'-deoxyuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2',2'-Difluoro-2'-deoxyuridine (dFdU), an active metabolite of the potent anticancer agent Gemcitabine. The document details the chemical synthesis pathways, extensive characterization methodologies, and the mechanism of action. Experimental protocols for key analytical techniques are provided, and all quantitative data is summarized in structured tables for clarity. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the metabolic pathway, adhering to specified design constraints for optimal readability.
Introduction
2',2'-Difluoro-2'-deoxyuridine (dFdU) is a pyrimidine nucleoside analogue that plays a crucial role as a metabolite of the chemotherapeutic drug Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC).[1][2][3] Gemcitabine is widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers.[4][5] Upon administration, Gemcitabine is metabolized in the liver and other tissues by cytidine deaminase to form dFdU.[2] While Gemcitabine itself is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects, dFdU also exhibits significant biological activity.[2][5] It has been shown to be cytotoxic to cancer cells and can enhance the effects of radiation therapy.[2][6] Understanding the synthesis and characterization of dFdU is therefore critical for comprehending the overall pharmacology of Gemcitabine and for the development of related therapeutic agents.
This guide outlines the key synthetic strategies for obtaining dFdU and details the analytical techniques employed for its structural elucidation and quantification.
Chemical Synthesis
The synthesis of 2',2'-Difluoro-2'-deoxyuridine is intrinsically linked to the synthesis of its parent compound, Gemcitabine. The core of the synthesis involves the construction of the 2-deoxy-2,2-difluororibose sugar moiety, which is then coupled with a nucleobase.[7][8][9]
A common synthetic approach starts with an enantiopure starting material such as D-glyceraldehyde.[8][10] The introduction of the two fluorine atoms at the 2' position is a key challenge and can be achieved using various fluorinating agents and strategies.[7][8] One established method involves a Reformatsky reaction with ethyl bromodifluoroacetate.[8][10]
The synthesis can be broadly divided into the following key stages:
-
Formation of the Difluorinated Sugar Intermediate: This multi-step process typically begins with a protected form of a simple sugar. Key reactions may include the introduction of the difluoro group and subsequent modifications to yield a suitable lactone or lactol intermediate.
-
Glycosylation (Nucleobase Introduction): The difluorinated sugar is then coupled with a protected uracil derivative to form the nucleoside. This reaction is crucial for establishing the correct stereochemistry at the anomeric center.
-
Deprotection: Finally, all protecting groups on the sugar and the nucleobase are removed to yield the final product, 2',2'-Difluoro-2'-deoxyuridine.
Alternatively, dFdU can be synthesized from Gemcitabine hydrochloride through deamination.[3]
Synthetic Workflow Diagram
Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of 2',2'-Difluoro-2'-deoxyuridine, ensuring its identity, purity, and quantification in various matrices.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of dFdU.
-
¹H NMR: Provides information about the proton environment in the molecule, including the sugar and base protons.[11]
-
¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the two fluorine atoms at the 2' position.[5][12] 19F NMR has also been used to monitor the uptake and metabolism of fluorinated drugs like Gemcitabine in vivo.[12]
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton.
-
2D NMR Techniques (COSY, HMQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure and stereochemistry.[13][14]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of dFdU, confirming its elemental composition. It is often coupled with liquid chromatography for sensitive quantification.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of synthesized dFdU and for its quantification in pharmaceutical formulations and biological samples.[15][16] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[17]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is the method of choice for quantifying dFdU and its parent drug, Gemcitabine, in complex biological matrices such as plasma and tissue homogenates.[5][17][18] Porous graphitic carbon columns have been shown to be effective for the separation of dFdU and its phosphorylated metabolites.[19][20]
Physicochemical Properties
The physicochemical properties of 2',2'-Difluoro-2'-deoxyuridine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀F₂N₂O₅ | [1][2] |
| Molecular Weight | 264.18 g/mol | [1][15][16] |
| Melting Point | 147-149 °C | [3] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | Slightly soluble in methanol, very slightly soluble in water (with heating).[3] Soluble in DMF, DMSO, and Ethanol.[2] | [2][3] |
| pKa | 9.39 ± 0.10 (Predicted) | [3] |
Mechanism of Action and Metabolic Pathway
2',2'-Difluoro-2'-deoxyuridine is an active metabolite of Gemcitabine. The anticancer activity of Gemcitabine is initiated by its transport into the cell, followed by a series of phosphorylations by intracellular kinases to form the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[5][10]
-
dFdCTP competes with the natural deoxynucleotide (dCTP) for incorporation into DNA.[21] Once incorporated, it leads to "masked chain termination," where the addition of one more nucleotide prevents DNA polymerases from proceeding further, ultimately inhibiting DNA synthesis and leading to apoptosis.[21][22]
-
dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides for DNA synthesis. This depletion of the deoxynucleotide pool potentiates the incorporation of dFdCTP into DNA.[10]
dFdU itself can also be phosphorylated intracellularly to its active triphosphate form (dFdUTP), which can be incorporated into DNA and contribute to cytotoxicity. Furthermore, dFdU has been shown to act as a radiosensitizer, enhancing the cell-killing effects of radiation therapy.[6]
Metabolic Activation and Mechanism of Action Diagram
Experimental Protocols
HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[23]
-
Mobile Phase: Isocratic or gradient elution with a mixture of a suitable buffer (e.g., 10 mM ammonium acetate, pH 6.8) and an organic modifier (e.g., methanol or acetonitrile).[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[22]
-
Sample Preparation: Dissolve a known amount of dFdU in the mobile phase or a suitable solvent.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution.
-
Monitor the chromatogram and determine the retention time and peak area of dFdU.
-
Calculate purity based on the relative peak area.
-
LC-MS/MS Method for Quantification in Plasma
-
Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Column: Porous graphitic carbon column (e.g., Hypercarb) or a C18 column.[19][20]
-
Mobile Phase: Gradient elution using ammonium bicarbonate in an acetonitrile/water mixture is effective for porous graphitic carbon columns.[20] For C18 columns, a gradient of ammonium acetate buffer and methanol can be used.[18]
-
Ionization: Electrospray ionization (ESI), either in positive or negative mode. Negative ion mode has been used for monitoring [dFdU-H]⁻ at m/z 263.[18]
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of dFdU and an internal standard.
-
Sample Preparation:
-
Spike plasma samples with an internal standard (e.g., a stable isotope-labeled version of dFdU or a related compound like 5'-deoxy-5-fluorouridine).[18]
-
Perform protein precipitation with a solvent like acetonitrile or solid-phase extraction to remove plasma proteins and interferences.[17][18]
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Procedure:
-
Develop an optimized LC gradient to separate dFdU from other plasma components and metabolites.
-
Optimize MS parameters (e.g., collision energy) for the specific MRM transitions of dFdU and the internal standard.
-
Construct a calibration curve using standards of known concentrations in the same matrix.
-
Analyze the prepared samples and quantify dFdU based on the peak area ratio to the internal standard and the calibration curve.
-
Quantitative Data from LC-MS/MS Analysis
| Analyte | Matrix | Calibration Range | LLOQ | Recovery (%) | Reference |
| dFdU | Human Plasma | 5–5000 ng/mL | 1.35 ng/mL | 84.6 | [18] |
| dFdU | PBMC Lysate | 42.1–4210 nM | 42.1 nM | N/A | [20] |
| dFdC | Human Plasma | 5–1000 ng/mL | 3.16 ng/mL | 88.4 | [18] |
| dFdC | PBMC Lysate | 4.29–429 nM | 4.29 nM | N/A | [20] |
LLOQ: Lower Limit of Quantification; PBMC: Peripheral Blood Mononuclear Cells
Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Reference |
| HepG2 | 3.13 | [2][6] |
| A549 | 3.92 | [2][6] |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 2',2'-Difluoro-2'-deoxyuridine. The synthetic routes, while challenging, are well-established, primarily leveraging methodologies developed for its precursor, Gemcitabine. A suite of powerful analytical techniques, with LC-MS/MS being paramount for sensitive quantification, allows for the thorough characterization of this important metabolite. Understanding the synthesis, properties, and biological actions of dFdU is essential for researchers and professionals in the field of drug development, as it contributes to a more complete picture of the pharmacology of Gemcitabine and aids in the design of new and improved nucleoside-based therapies.
References
- 1. 2',2'-Difluoro-2'-deoxyuridine | C9H10F2N2O5 | CID 13922191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2',2'-DIFLUORO-2'-DEOXYURIDINE CAS#: 114248-23-6 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Gemcitabine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 19F NMR in vivo spectroscopy reflects the effectiveness of perfusion-enhancing vascular modifiers for improving gemcitabine chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformation of Gemcitabine: An Experimental NMR and Theoretical DFT Study [scientiairanica.sharif.edu]
- 14. researchgate.net [researchgate.net]
- 15. 2’,2’-Difluoro-2’-deoxyuridine | LGC Standards [lgcstandards.com]
- 16. 2’,2’-Difluoro-2’-deoxyuridine | LGC Standards [lgcstandards.com]
- 17. researchgate.net [researchgate.net]
- 18. "Measurement of the Anticancer Agent Gemcitabine and Its Deaminated Met" by Yan Xu, Bruce Keith et al. [engagedscholarship.csuohio.edu]
- 19. Retention studies of 2'-2'-difluorodeoxycytidine and 2'-2'-difluorodeoxyuridine nucleosides and nucleotides on porous graphitic carbon: development of a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous quantification of 2',2'-difluorodeoxycytidine and 2',2'-difluorodeoxyuridine nucleosides and nucleotides in white blood cells using porous graphitic carbon chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ajgreenchem.com [ajgreenchem.com]
- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
